molecular formula C21H21FN2O2 B2841523 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 849913-91-3

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Cat. No. B2841523
CAS RN: 849913-91-3
M. Wt: 352.409
InChI Key: SKUQZIWFTPZQOO-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of this compound involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structure-activity relationship studies showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of hydrazonoyl chlorides with N-substituted piperazine . Further studies are needed to fully understand the chemical reactions involved.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one”:

Neuropharmacology

This compound has shown potential as a neuropharmacological agent, particularly in the modulation of neurotransmitter systems. It has been studied for its interactions with dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia .

Cancer Research

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various tumor cell lines. This makes it a promising candidate for the development of new anticancer drugs. Studies have focused on its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Radioligand Development

The compound has been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. Specifically, it has been used to develop ligands for dopamine D4 receptors, which are important in studying neurological disorders and drug addiction .

Enzyme Inhibition

This compound has been explored as an inhibitor of specific enzymes, such as urease. Urease inhibitors are valuable in the treatment of infections caused by urease-producing bacteria, which are implicated in conditions like peptic ulcers and urinary tract infections .

Equilibrative Nucleoside Transporter (ENT) Inhibition

The compound has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This is significant for its potential use in chemotherapy, as ENTs play a vital role in nucleotide synthesis and the regulation of adenosine function .

Drug Discovery and Development

In drug discovery, this compound serves as a lead structure for the development of new therapeutic agents. Its structural framework is being optimized to enhance its pharmacological properties and reduce potential side effects, making it a valuable scaffold in medicinal chemistry .

Molecular Imaging

The compound’s derivatives are used in molecular imaging to study receptor-ligand interactions in vivo. This application is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs, aiding in the development of more effective therapies .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique chemical structure allows for various modifications, enabling the creation of novel compounds with diverse biological activities .

Mechanism of Action

The compound inhibits ENTs in an irreversible and non-competitive manner . It inhibits the transport of nucleoside and nucleoside analogues through both ENT1 and ENT2 in a concentration-dependent manner .

Future Directions

Future research could focus on further modification of the chemical structure of this compound to lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards associated with this compound.

properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUQZIWFTPZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

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